beta-Bromostyrene

Catalog No.
S618392
CAS No.
103-64-0
M.F
C8H7Br
M. Wt
183.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Bromostyrene

CAS Number

103-64-0

Product Name

beta-Bromostyrene

IUPAC Name

[(E)-2-bromoethenyl]benzene

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

YMOONIIMQBGTDU-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CBr

Solubility

Insol in aqueous solution
Miscible with alcohol, ether
Sol in 4 volumes of 90% alcohol

Synonyms

beta-bromostyrene

Canonical SMILES

C1=CC=C(C=C1)C=CBr

Isomeric SMILES

C1=CC=C(C=C1)/C=C/Br

Organic Synthesis

  • Precursor for complex molecules

    Beta-bromostyrene serves as a valuable starting material for the synthesis of diverse organic molecules due to its reactive double bond and the presence of a halogen atom. Researchers utilize it in various coupling reactions, such as Heck reactions and Suzuki-Miyaura couplings, to build more intricate structures. These reactions allow the incorporation of the styrene moiety and the controlled introduction of other functionalities into the final product [, ].

  • Development of catalysts

    Beta-bromostyrene plays a role in the development and evaluation of new catalysts for organic transformations. Its reactivity allows researchers to assess the efficiency and selectivity of novel catalysts in various coupling reactions, contributing to the advancement of organic synthesis methods [, ].

Material Science

  • Building blocks for polymers

    Beta-bromostyrene can be incorporated into polymers, offering unique properties and functionalities. Through polymerization reactions, researchers can create materials with tailored properties, such as improved thermal stability, electrical conductivity, or optical characteristics [].

  • Modification of existing materials

    Beta-bromostyrene can be used to modify existing materials by introducing specific functionalities through surface grafting or copolymerization techniques. This allows researchers to enhance the properties of existing materials for specific applications [].

Beta-Bromostyrene is an organic compound with the chemical formula C₈H₇Br. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound features a bromine atom attached to the beta position of the styrene molecule, which is characterized by a vinyl group (–CH=CH₂) adjacent to a phenyl group (–C₆H₅). This positioning of the bromine atom significantly influences its reactivity and the types of

Beta-bromostyrene itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to be transformed into various other compounds with specific biological activities. For example, it can be used as a starting material for the synthesis of pharmaceuticals or functional materials [].

Beta-bromostyrene is a flammable liquid with a pungent odor. It is considered a skin, eye, and respiratory irritant [].

  • Safety Concerns:
    • Avoid inhalation, skin contact, and ingestion.
    • Wear appropriate personal protective equipment (PPE) when handling.
    • Work in a well-ventilated area.
    • Store in a cool, dry place away from light and heat.
, including:

  • Radical Reactions: It can react with dinitrogen tetroxide, leading to radical formation and subsequent reactions that can yield diverse products .
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as those involving potassium hexacyanodinickelate(I), which can facilitate the formation of new carbon-carbon bonds .
  • Electrophilic Addition: In acidic media, beta-bromostyrene can react with formaldehyde to form 4-phenyl-5-bromo-1,3-dioxanes, showcasing its electrophilic nature .

Beta-Bromostyrene has been studied for its biological activities, particularly its potential as an antimicrobial agent. Some derivatives have shown promising results against various bacterial strains. The compound's reactivity allows for modifications that can enhance its biological properties, making it a subject of interest in medicinal chemistry.

Several methods exist for synthesizing beta-bromostyrene:

  • Bromination of Styrene: This is the most common method, where styrene undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield beta-bromostyrene.
  • Tandem Reactions: Recent studies have reported synthesizing cis-beta-bromostyrene derivatives from cinnamic acids through a tandem reaction involving isolable beta-lactone intermediates .
  • Thermodynamic and Kinetic Control: The synthesis can also be influenced by thermodynamic and kinetic factors to produce different isomers (E and Z forms) of beta-bromostyrene .

Beta-Bromostyrene serves as a versatile building block in organic synthesis, particularly in:

  • Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple transformations.
  • Polymer Chemistry: It can be utilized in the production of polymers and copolymers that exhibit unique properties.
  • Dyes and Pigments: The compound's reactivity allows it to be incorporated into dyes and pigments, enhancing color stability and vibrancy.

Interaction studies involving beta-bromostyrene focus on its reactivity with other chemical species. For instance, its interaction with hydroxyl radicals has been quantified, providing insight into its environmental fate and behavior under photochemical conditions . Additionally, studies exploring its interactions with various nucleophiles help elucidate its role in synthetic pathways.

Beta-Bromostyrene shares structural similarities with several compounds, which highlight its unique properties:

Compound NameChemical FormulaUnique Features
StyreneC₈H₈Lacks halogen; serves as a base structure.
Alpha-BromostyreneC₈H₇BrBromine at alpha position; different reactivity.
Vinyl BromideC₂H₃BrSmaller structure; primarily used in polymerization.
4-BromostyreneC₈H₇BrBromine at para position; distinct electronic effects.

Beta-bromostyrene is unique due to the specific placement of the bromine atom at the beta position relative to the vinyl group, which affects both its chemical reactivity and biological activity compared to these similar compounds.

Color/Form

Pale yellow oil.
Yellowish liquid

XLogP3

2.9

Boiling Point

112 °C at 20 mm Hg

Flash Point

79 °C (closed cup)

Density

1.395-1.424

Odor

Strong Hyacinth odor
Strong floral odo

Melting Point

min, - 2 °C

UNII

KGB403U6YG

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

588-72-7
103-64-0
1335-06-4

Associated Chemicals

(cis)-beta-Bromostyrene;588-73-8
(trans)-beta-Bromostyrene;588-72-7

Drug Warnings

Bromostyrol should be excluded from preparations for infants.

Methods of Manufacturing

Preparation is by the action of aqueous alkali on cinnamic acid bromide.
Cinnamic acid + bromine (addition/dehydrobromination/decarboxylation)

General Manufacturing Information

Benzene, (2-bromoethenyl)-: ACTIVE
/Has been available for/ public use since the 1920s.

Dates

Modify: 2023-08-15
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020

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